molecular formula C17H21N B12462541 4-Methyl-1-(naphthalen-1-ylmethyl)piperidine

4-Methyl-1-(naphthalen-1-ylmethyl)piperidine

Cat. No.: B12462541
M. Wt: 239.35 g/mol
InChI Key: ZJGIOIRWZBZLEU-UHFFFAOYSA-N
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Description

4-Methyl-1-(naphthalen-1-ylmethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 4-position and a naphthalen-1-ylmethyl group attached to the nitrogen atom. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(naphthalen-1-ylmethyl)piperidine typically involves the alkylation of piperidine with naphthalen-1-ylmethyl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as toluene or dichloromethane. The reaction is usually catalyzed by a strong base like sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity. The final product is typically purified by recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(naphthalen-1-ylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-(naphthalen-1-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methyl-1-(naphthalen-1-ylmethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context. For example, in medicinal chemistry, it may act as an inhibitor or agonist of certain receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(naphthalen-1-ylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl group enhances its lipophilicity and potential interactions with hydrophobic targets .

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

4-methyl-1-(naphthalen-1-ylmethyl)piperidine

InChI

InChI=1S/C17H21N/c1-14-9-11-18(12-10-14)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8,14H,9-13H2,1H3

InChI Key

ZJGIOIRWZBZLEU-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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